Trichlormethiazid
Übersicht
Beschreibung
Trichlormethiazide is a thiazide diuretic with properties similar to those of hydrochlorothiazide. It is commonly used for the treatment of oedema associated with heart failure, hepatic cirrhosis, and corticosteroid therapy, as well as for managing hypertension . Trichlormethiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal tubules of the kidneys, leading to increased excretion of sodium, chloride, and water .
Wirkmechanismus
Target of Action
Trichlormethiazide primarily targets the sodium-chloride cotransporter in the early distal tubule of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the body.
Mode of Action
Trichlormethiazide interacts with its target by inhibiting the active reabsorption of chloride and possibly sodium in the ascending loop of Henle . This inhibition subsequently alters electrolyte transfer in the proximal tubule .
Biochemical Pathways
The inhibition of sodium and chloride reabsorption by Trichlormethiazide affects the overall electrolyte balance in the body. This results in an increase in the excretion of sodium, chloride, and water, leading to diuresis . Additionally, Trichlormethiazide also causes loss of potassium and an increase in serum uric acid .
Pharmacokinetics
Trichlormethiazide is variably absorbed from the gastrointestinal tract . It is primarily excreted unchanged in urine , indicating that it undergoes minimal metabolism in the body. The absorption and excretion properties of Trichlormethiazide impact its bioavailability and overall therapeutic effect.
Result of Action
The molecular and cellular effects of Trichlormethiazide’s action include increased diuresis due to the excretion of sodium, chloride, and water . This leads to a decrease in fluid volume in the body, which can help in conditions like edema and hypertension .
Action Environment
The action, efficacy, and stability of Trichlormethiazide can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of Trichlormethiazide, as it is known to interact with several other drugs . Additionally, factors such as the patient’s hydration status, kidney function, and electrolyte balance can also influence the drug’s efficacy and stability .
Wissenschaftliche Forschungsanwendungen
Trichlormethiazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die aktive Reabsorption von Natrium- und Chlorid-Ionen in der aufsteigenden Schleife von Henle und den distalen gewundenen Tubuli der Nieren hemmt . Diese Hemmung führt zu einer erhöhten Ausscheidung von Natrium, Chlorid und Wasser, was zu Diurese führt . Zusätzlich bewirkt this compound eine Vasodilatation durch Aktivierung von calciumgesteuerten Kaliumkanälen in glatten Gefäßmuskelzellen und Hemmung verschiedener Carboanhydrasen im Gefäßgewebe .
Ähnliche Verbindungen:
Hydrochlorothiazid: Struktur und Funktion ähneln, zur Behandlung von Bluthochdruck und Ödemen eingesetzt.
Chlorothiazid: Ein weiteres Thiaziddiuretikum mit ähnlichen Eigenschaften.
Bendroflumethiazid: Wird für ähnliche therapeutische Zwecke eingesetzt.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die eine Dichlormethylgruppe enthält, die seine diuretische Potenz im Vergleich zu anderen Thiaziden erhöht . Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften bei .
Biochemische Analyse
Biochemical Properties
Trichlormethiazide plays a significant role in biochemical reactions, particularly in the kidney. It has been shown to decrease sodium reabsorption, augment water excretion, and diminish aldosterone production .
Cellular Effects
In cellular processes, Trichlormethiazide influences cell function by altering the balance of electrolytes, particularly sodium and potassium. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Trichlormethiazide exerts its effects primarily through its interactions with the sodium-chloride symporter in the distal convoluted tubule of the nephron. By inhibiting this transporter, Trichlormethiazide reduces sodium reabsorption, leading to increased water excretion .
Temporal Effects in Laboratory Settings
The effects of Trichlormethiazide over time in laboratory settings have been observed in various studies. For instance, a study on patients with autosomal dominant polycystic kidney disease (ADPKD) receiving tolvaptan showed that Trichlormethiazide led to a significant reduction in urine volume and a significant increase in urinary osmolarity .
Metabolic Pathways
Trichlormethiazide is involved in the metabolic pathway related to the regulation of water and electrolyte balance in the body. It interacts with the sodium-chloride symporter in the distal convoluted tubule of the nephron .
Transport and Distribution
Trichlormethiazide is transported and distributed within cells and tissues via the bloodstream. It is primarily taken up by the renal cells where it exerts its diuretic effect .
Subcellular Localization
The subcellular localization of Trichlormethiazide is primarily at the apical membrane of the distal convoluted tubule cells where the sodium-chloride symporter is located . Here, it inhibits the reabsorption of sodium and chloride ions, leading to increased water excretion .
The information provided here is based on the current understanding and available literature .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Trichlormethiazid beinhaltet die Reaktion von 6-Chlor-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-sulfonamid 1,1-dioxid mit Dichlormethylmethylether in Gegenwart einer Base . Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 50-60 °C und eine Reaktionszeit von 2-3 Stunden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten . Das Produkt wird dann durch Umkristallisation gereinigt und getrocknet, um den gewünschten Reinheitsgrad zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trichlormethiazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Hydrochlorothiazide: Similar in structure and function, used for treating hypertension and oedema.
Chlorothiazide: Another thiazide diuretic with similar properties.
Bendroflumethiazide: Used for similar therapeutic purposes.
Uniqueness of Trichlormethiazide: Trichlormethiazide is unique due to its specific chemical structure, which includes a dichloromethyl group that enhances its diuretic potency compared to other thiazides . This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Eigenschaften
IUPAC Name |
6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJSLTNSBFUCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023699 | |
Record name | Trichlormethiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trichlormethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL, 1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM, 4.15e-01 g/L | |
Record name | Trichlormethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRICHLORMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trichlormethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trichlormethiazide seemingly appears to inhibit the active reabsorption of chloride in the ascending loop of Henle. Additionally, it may also do the same for sodium. These actions subsequently alter electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, Trichloromethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like Trichloromethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of Trichloromethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page. | |
Record name | Trichlormethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRICHLORMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM METHANOL + ACETONE + WATER, WHITE, CRYSTALLINE POWDER | |
CAS No. |
133-67-5 | |
Record name | Trichlormethiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlormethiazide [USP:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlormethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trichlormethiazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trichlormethiazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(dichloromethyl)-3,4-dihydro-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichlormethiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlormethiazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLORMETHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58C92TUN0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRICHLORMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trichlormethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of trichlormethiazide?
A: Trichlormethiazide exerts its diuretic effect by inhibiting the sodium-chloride cotransporter located on the luminal side of the distal convoluted tubule in the kidneys. [] This action reduces sodium reabsorption, leading to increased excretion of sodium, chloride, and water in the urine. [, ]
Q2: Does the time of administration influence the diuretic effect of trichlormethiazide?
A: Yes, studies in rats have demonstrated that trichlormethiazide exhibits a chronopharmacological profile. Its diuretic effects are more pronounced when administered during the rats' sleep period (corresponding to 1200 hrs in a standard light-dark cycle) compared to their active period (2400 hrs). [, , ] This difference is attributed to variations in urinary excretion of the drug and potentially altered tissue sensitivity at different times of the day. [, , ] Similar chronopharmacological properties have been observed in humans, where evening administration leads to a greater diuretic effect compared to morning administration. []
Q3: How does trichlormethiazide affect blood pressure in hypertensive individuals?
A: Trichlormethiazide, like other thiazide diuretics, lowers blood pressure primarily through its diuretic action, which reduces plasma volume. [, , , , ] Long-term use may also involve additional mechanisms, such as a reduction in peripheral vascular resistance. [, , , , ]
Q4: Can trichlormethiazide impact nitric oxide synthase activity in the kidneys?
A: Research in deoxycorticosterone acetate-salt hypertensive rats suggests that trichlormethiazide can increase nitric oxide production in the kidneys. [] This effect is linked to an increase in the immunoreactivity of brain-type nitric oxide synthase (NOS) in the macula densa. [] In the same study, trichlormethiazide showed a greater improvement in renal damage compared to captopril, suggesting a potential protective effect on the kidneys. []
Q5: What spectroscopic techniques are useful for characterizing trichlormethiazide?
A: Fourier transform Raman and Infrared spectroscopy are valuable tools for analyzing the vibrational modes and structural features of trichlormethiazide. [] These techniques allow for the identification of characteristic peaks corresponding to specific functional groups within the molecule. [] Surface-enhanced Raman scattering (SERS) analysis has also been employed to study the adsorption behavior of trichlormethiazide on gold nanoparticles. []
Q6: Does trichlormethiazide exhibit any catalytic properties?
A6: Trichlormethiazide is primarily recognized for its pharmacological activity as a diuretic and antihypertensive agent. There is no evidence in the provided research to suggest it possesses any notable catalytic properties.
Q7: Have computational chemistry methods been employed in research related to trichlormethiazide?
A: Yes, density functional theory (DFT) calculations have been utilized to investigate the electronic structure, stability, and binding interactions of trichlormethiazide, both in its free form and when adsorbed on gold nanoparticles. [] These calculations contribute to a deeper understanding of the molecule's properties and potential behavior in various environments.
Q8: What are the SHE (Safety, Health, and Environment) considerations associated with trichlormethiazide?
A8: The provided articles primarily center on the pharmacological effects and potential clinical implications of trichlormethiazide. Specific information regarding SHE regulations, manufacturing practices, and environmental impact is not covered in these studies.
Q9: How is trichlormethiazide absorbed, distributed, metabolized, and excreted in the body?
A: While the research articles do not provide a detailed analysis of trichlormethiazide's pharmacokinetic profile, they indicate that it is orally active and its diuretic effects are influenced by its urinary excretion rate. [, , ] Further studies would be needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Q10: Are there specific drug delivery strategies being explored to enhance the targeting or efficacy of trichlormethiazide?
A10: The research articles do not discuss specific drug delivery systems for trichlormethiazide. Current research on drug delivery often focuses on improving the therapeutic index of medications by enhancing their targeting to specific tissues or cells, thereby minimizing off-target effects.
Q11: What analytical techniques are commonly used for the detection and quantification of trichlormethiazide?
A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying trichlormethiazide levels, particularly in biological samples like urine. [] This method allows for sensitive and specific measurement of the drug, aiding in pharmacokinetic and pharmacodynamic studies.
Q12: What is known about the environmental impact and degradation of trichlormethiazide?
A12: The provided research primarily focuses on the pharmacological and clinical aspects of trichlormethiazide. Information regarding its environmental fate, persistence, or potential ecotoxicological effects is not addressed in these studies.
Q13: What are the essential aspects of analytical method validation for trichlormethiazide analysis?
A13: Validating analytical methods for drug analysis, such as HPLC for trichlormethiazide, involves establishing key parameters like accuracy, precision, specificity, linearity, range, robustness, and stability. These measures ensure the reliability and reproducibility of the analytical data generated.
Q14: What quality control measures are typically implemented during the development and manufacturing of trichlormethiazide?
A14: While the provided articles do not detail specific quality control procedures for trichlormethiazide, it's important to emphasize that pharmaceutical manufacturing adheres to strict good manufacturing practices (GMP) to ensure the identity, purity, strength, and quality of drug products.
Q15: What are the alternative diuretic options available and how do they compare to trichlormethiazide?
A: Numerous other diuretics are available, categorized by their mechanism of action (e.g., loop diuretics, potassium-sparing diuretics). The choice of diuretic depends on factors like the indication, patient characteristics, and potential side effects. [, , , , ] Consulting clinical guidelines and pharmacology resources is essential for making informed treatment decisions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.